molecular formula C10H14ClNO2 B13051111 (R)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL

(R)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL

Cat. No.: B13051111
M. Wt: 215.67 g/mol
InChI Key: GHJGVAQNNLJEAF-JTQLQIEISA-N
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Description

®-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a chiral center, making it an enantiomerically pure substance, which can have significant implications for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzaldehyde and methylamine.

    Formation of Intermediate: The aldehyde group of 2-chloro-4-methoxybenzaldehyde is reacted with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis and ensure consistent quality and yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the enantiomeric purity and overall quality of the compound.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, sodium ethoxide, or other alkoxide bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

®-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL has several scientific research applications, including:

    Medicinal Chemistry: Investigating its potential as a pharmaceutical agent due to its chiral nature and biological activity.

    Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.

    Pharmacology: Studying its interactions with biological targets and its potential therapeutic effects.

    Industrial Applications: Utilizing its unique chemical properties in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes, thereby affecting metabolic pathways.

    Receptor Binding: Binding to receptors and modulating their activity, leading to changes in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the compound, which may have different biological activities.

    2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethanol: A racemic mixture of both enantiomers.

    2-(2-Chloro-4-methoxyphenyl)-2-aminoethanol: A similar compound lacking the methyl group.

Uniqueness

®-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL is unique due to its specific chiral configuration, which can lead to distinct biological activities and interactions compared to its enantiomer or racemic mixture. Its unique chemical structure also allows for specific synthetic applications and potential therapeutic uses.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(2R)-2-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C10H14ClNO2/c1-12-10(6-13)8-4-3-7(14-2)5-9(8)11/h3-5,10,12-13H,6H2,1-2H3/t10-/m0/s1

InChI Key

GHJGVAQNNLJEAF-JTQLQIEISA-N

Isomeric SMILES

CN[C@@H](CO)C1=C(C=C(C=C1)OC)Cl

Canonical SMILES

CNC(CO)C1=C(C=C(C=C1)OC)Cl

Origin of Product

United States

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